({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide
Overview
Description
({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide, also known as MBF, is a chemical compound that has been of great interest to scientists due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of ({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Furthermore, this compound has been shown to induce apoptosis in cancer cells, which could contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Furthermore, this compound has been found to have a low toxicity profile, making it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in a variety of assays. Furthermore, this compound has been found to exhibit a wide range of biological activities, making it a versatile compound for use in different experimental settings. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on ({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide. One area of interest is the development of new anticancer drugs based on the structure of this compound. Furthermore, the mechanism of action of this compound could be further elucidated through the use of advanced techniques such as proteomics and metabolomics. Finally, the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease could be explored.
Scientific Research Applications
({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. Furthermore, this compound has been found to exhibit anti-inflammatory and antioxidant activities, which could make it useful for the treatment of a variety of inflammatory and oxidative stress-related diseases.
Properties
IUPAC Name |
N-[[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14-5-4-6-15(11-14)23-10-9-21-17-8-3-2-7-16(17)20-18(21)12-19-13-22/h2-8,11,13H,9-10,12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKHTHKUULULGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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